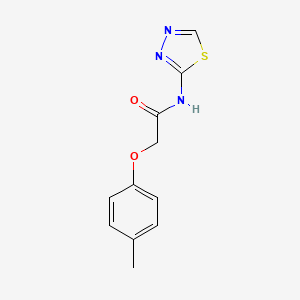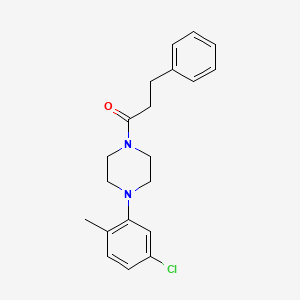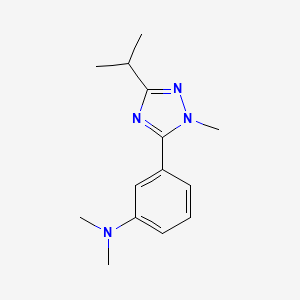
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine (CBPP) is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBPP is a chemical compound that belongs to the class of phenylpiperazines, which have been found to have various biological activities such as antipsychotic, antidepressant, and anxiolytic effects.
作用機序
The exact mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. This dual mechanism of action may contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These biochemical and physiological effects may contribute to the therapeutic effects of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine.
実験室実験の利点と制限
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, it also has limitations such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine. One potential area of investigation is its use in the treatment of anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal models. Another area of research is its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine and to investigate its safety and efficacy in humans.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine and to investigate its safety and efficacy in humans.
合成法
The synthesis of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with 4-chlorobenzaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction takes place under reflux conditions and yields 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine as a white crystalline solid with a melting point of 230-232°C.
科学的研究の応用
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-4-6-17(7-5-15)21-10-8-20(9-11-21)13-14-2-1-3-16(19)12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQIZCIAUUJOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)
![1-{1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1,4-diazepane dihydrochloride](/img/structure/B5682154.png)
![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)
![(1S*,5R*)-3-[(6-methylpyridin-3-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane](/img/structure/B5682180.png)

![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)
![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)

![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)
![1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)
